molecular formula C13H9NO3S B1664041 2-Acridinesulfonic acid CAS No. 96460-82-1

2-Acridinesulfonic acid

Cat. No.: B1664041
CAS No.: 96460-82-1
M. Wt: 259.28 g/mol
InChI Key: VPDHPIXLWQMFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acridinesulfonic acid (CAS 61556-11-4, molecular formula C₁₃H₉NO₄S) is a sulfonated derivative of acridine, a heterocyclic aromatic compound containing one nitrogen atom . The sulfonic acid group (-SO₃H) is attached at the 2-position of the acridine ring, conferring enhanced water solubility and acidity compared to non-sulfonated acridines. Acridine derivatives are notable for their fluorescence, intercalation with DNA, and applications in dyes, pharmaceuticals, and biochemical research.

Properties

CAS No.

96460-82-1

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

acridine-2-sulfonic acid

InChI

InChI=1S/C13H9NO3S/c15-18(16,17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H,(H,15,16,17)

InChI Key

VPDHPIXLWQMFFQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O

Appearance

Solid powder

Other CAS No.

96460-82-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Acridinesulfonic acid,

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonated Aromatic Compounds

Structural and Functional Group Comparisons

The table below compares 2-acridinesulfonic acid with key sulfonated aromatic compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Applications
2-Acridinesulfonic acid C₁₃H₉NO₄S 287.28 Acridine ring, -SO₃H 61556-11-4 Biological staining, pharmaceuticals (inferred)
4-Acridinesulfonic acid C₁₃H₉NO₄S 287.28 Acridine ring, -SO₃H (4-position) 82971-09-3 Research (structural isomerism studies)
2-Anthraquinonesulfonic acid C₁₄H₈O₅S 288.27 Anthraquinone core, -SO₃H 84-48-0 Dyes, redox reactions
2-Amino-p-benzenedisulfonic acid C₆H₇NO₆S₂ 269.26 Benzene ring, two -SO₃H, -NH₂ 117-61-3 Dye intermediates
Sulfosalicylic acid C₇H₆O₆S 218.18 Benzene ring, -SO₃H, -OH 97-05-2 Protein precipitation, chelating agent

Key Observations :

  • Positional Isomerism : 2-Acridinesulfonic acid and its 4-isomer share identical molecular formulas but differ in sulfonic acid group placement, which may affect electronic properties and biological activity .
  • Aromatic Core Differences: Anthraquinone derivatives (e.g., 2-anthraquinonesulfonic acid) exhibit redox activity due to quinone groups, unlike acridine derivatives, which are valued for intercalation and fluorescence .
  • Solubility: Disulfonated benzene derivatives (e.g., 2-amino-p-benzenedisulfonic acid) show higher water solubility than mono-sulfonated acridines due to multiple -SO₃H groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Acridinesulfonic acid
Reactant of Route 2
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2-Acridinesulfonic acid

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